

Commercial Availability and Applications of 4-Phenoxybutyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxybutyl chloride

Cat. No.: B1359944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyl chloride, with the CAS number 2651-46-9, is a versatile bifunctional organic compound. It incorporates a phenoxy group and a reactive alkyl chloride moiety, making it a valuable intermediate in a variety of chemical syntheses. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth overview of the commercial availability of **4-Phenoxybutyl chloride**, its key chemical properties, established synthetic protocols, and notable applications in research and development.

Commercial Availability and Suppliers

4-Phenoxybutyl chloride is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically exceed 95%, with higher purity grades available for more sensitive applications. Pricing can vary based on the supplier, quantity, and purity.

Table 1: Prominent Suppliers of **4-Phenoxybutyl Chloride**

Supplier	Available Quantities	Purity
Matrix Scientific	1g, 5g, 25g	In Stock
TCI Chemicals	25g, 500g	>95.0% (GC)
Chem-Impex	5g, 25g, 100g	Contact for details
ChemicalBook	Various (Marketplace)	98%, 99%
CP Lab Safety	1g, 25g	min 95%

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **4-Phenoxybutyl chloride** is essential for its effective use in synthesis.

Table 2: Physicochemical Properties of **4-Phenoxybutyl Chloride**

Property	Value	Reference
CAS Number	2651-46-9	[1][2][3]
Molecular Formula	C ₁₀ H ₁₃ ClO	[1][3]
Molecular Weight	184.66 g/mol	[1][3]
Appearance	Light yellow to brown clear liquid	[2][3]
Boiling Point	135-138 °C / 12 Torr; 147 °C / 12 mm Hg	[4]
Density	1.068 g/mL at 25 °C	[4]
Refractive Index (n _D ²⁰)	1.522	[4]
Flash Point	110 °C	
SMILES	c1ccc(cc1)OCCCCl	[1]
InChIKey	JKXCPAVECBFBOC-UHFFFAOYSA-N	[1]

Spectroscopic Data Interpretation:

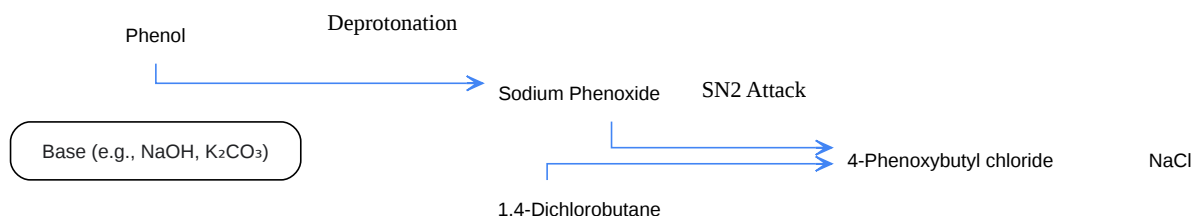
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, as well as four distinct methylene proton signals of the butyl chain. The protons closest to the electronegative oxygen and chlorine atoms will be shifted downfield.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the four aliphatic carbons of the butyl chain. The carbon attached to the chlorine will be the most downfield among the aliphatic carbons, while the carbon attached to the oxygen will also be significantly deshielded.
- FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the butyl chain.

Experimental Protocols

Synthesis of 4-Phenoxybutyl Chloride via Williamson Ether Synthesis

The most common method for synthesizing **4-Phenoxybutyl chloride** is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reaction Scheme:



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Figure 1: Synthesis of **4-Phenoxybutyl chloride** via Williamson Ether Synthesis.

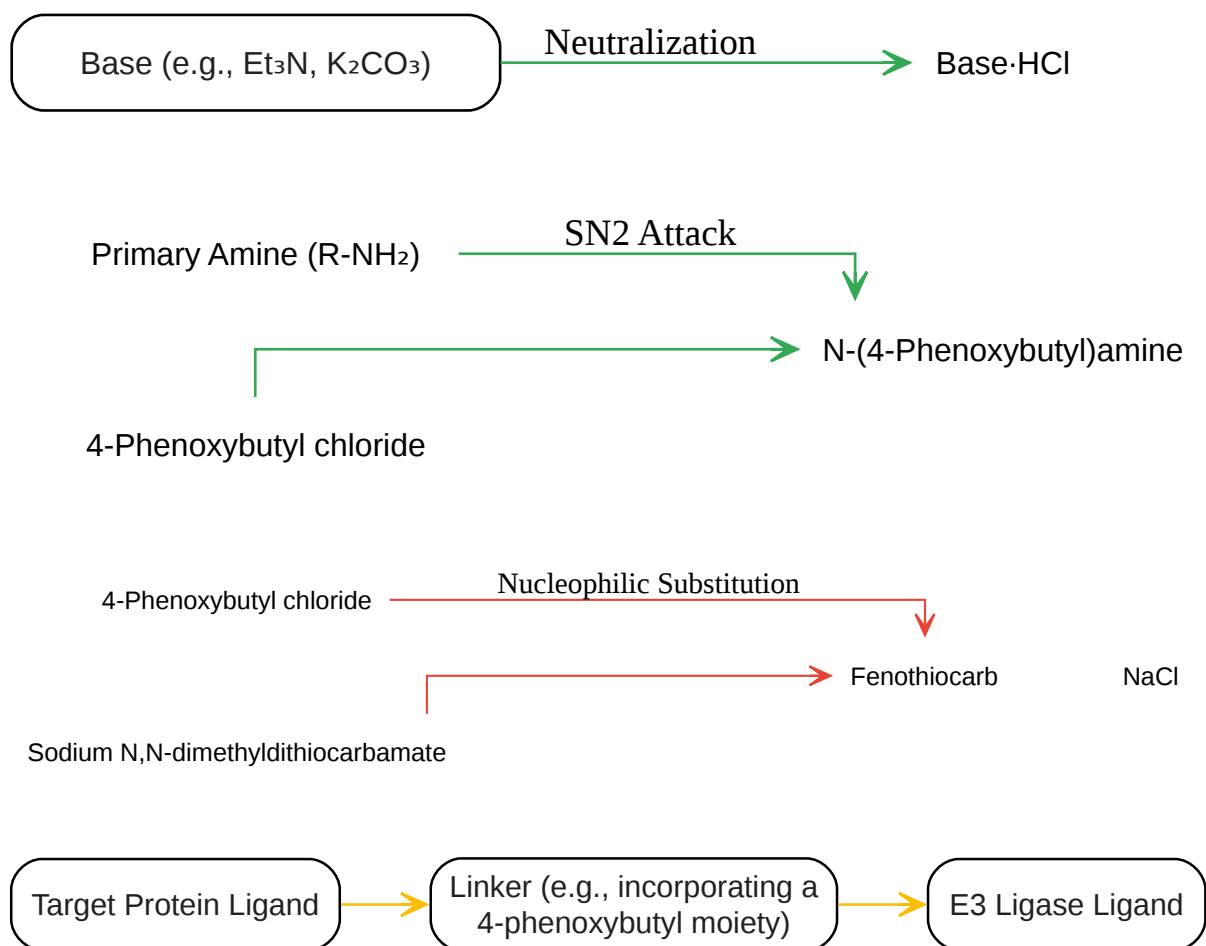
Detailed Methodology:

- **Phenoxide Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or acetone.
- **Add a strong base,** such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq), to the solution and stir until the phenol is completely deprotonated to form the sodium or potassium phenoxide.
- **Nucleophilic Substitution:** To the resulting phenoxide solution, add 1,4-dichlorobutane (a slight excess, e.g., 1.1 eq).
- **Heat the reaction mixture to reflux** and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Partition the residue** between water and an organic solvent such as diethyl ether or ethyl acetate.
- **Separate the organic layer,** wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Remove the drying agent by filtration and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **4-Phenoxybutyl chloride**.

N-Alkylation of Primary Amines

A primary application of **4-Phenoxybutyl chloride** is the alkylation of primary amines to form secondary amines, which are important intermediates in drug discovery.

Reaction Scheme:



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